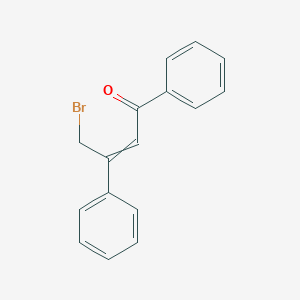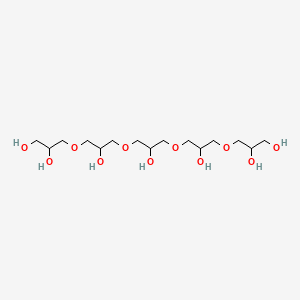![molecular formula C27H38N2O4S2 B14161521 (10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid CAS No. 3473-53-8](/img/structure/B14161521.png)
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a carbamimidothioate group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate typically involves multiple steps. The starting material is usually a steroidal compound, which undergoes several chemical transformations including oxidation, reduction, and cyclization to form the cyclopenta[a]phenanthrene core. The carbamimidothioate group is then introduced through a reaction with thiourea under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamimidothioate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate: Similar in structure but with different functional groups.
Steroidal Compounds: Share the cyclopenta[a]phenanthrene core but differ in their side chains and functional groups.
Uniqueness
What sets (10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate apart is its unique combination of the cyclopenta[a]phenanthrene core with the carbamimidothioate group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
3473-53-8 |
|---|---|
Fórmula molecular |
C27H38N2O4S2 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H30N2OS.C7H8O3S/c1-19-9-7-13(24-18(21)22)11-12(19)3-4-14-15-5-6-17(23)20(15,2)10-8-16(14)19;1-6-2-4-7(5-3-6)11(8,9)10/h3,13-16H,4-11H2,1-2H3,(H3,21,22);2-5H,1H3,(H,8,9,10) |
Clave InChI |
LHTHPFBTRJBMIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)SC(=N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)

![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)




![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)



